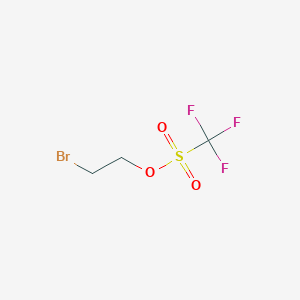

2-溴乙基三氟甲磺酸酯

描述

2-Bromoethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C3H4BrF3O3S . It is also known by other names such as 2-bromoethyl trifluoromethanesulphonate and bromoethyltriflate . The compound has a molecular weight of 257.03 g/mol .

Synthesis Analysis

2-Bromoethyl trifluoromethanesulfonate can be synthesized from 2-bromoethanol . Trifluoromethanesulfonic anhydride is added dropwise to a stirred solution of pyridine in dry DCM at -20 °C under argon .Molecular Structure Analysis

The InChI string for 2-Bromoethyl trifluoromethanesulfonate isInChI=1S/C3H4BrF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 . The compound has a topological polar surface area of 51.8 Ų and a complexity of 203 . Chemical Reactions Analysis

2-Bromoethyl trifluoromethanesulfonate has been used in stereoselective annulation reactions for the formation of fused bicyclic epoxides and aziridines .Physical and Chemical Properties Analysis

2-Bromoethyl trifluoromethanesulfonate has a density of 1.9±0.1 g/cm³, a boiling point of 188.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . The compound has a molar refractivity of 34.6±0.4 cm³ .科学研究应用

环化试剂: 它作为一种有效的环化试剂,可以形成合成上有挑战且在药物上重要的4、5、6和7元杂环,收率极高。它的电荷密度、立体化学和电子密度拓扑已被分析,以了解它的化学反应性,特别是对它的反应性至关重要的S-连接和Br-连接的亚甲基的正电性 (Ahmed 等人,2013 年).

产生反应性中间体的先驱物: 由溴代碗状烯制备的2-三甲基甲硅烷基碗状烯基三氟甲磺酸酯是在非常温和的条件下生成1,2-二氢碗状烯的有效先驱物。这表明了它在形成反应性中间体以用于进一步化学反应中的效用 (Sygula 等人,2008 年).

用于原位生成的固体先驱物: 它被用作二苯基乙烯基三氟甲磺酸三氟甲磺酸酯的固体先驱物,二苯基乙烯基三氟甲磺酸三氟甲磺酸酯是通过环氧化、氮杂环化、环丙烷化和质子转移反应合成杂环的环化试剂 (Matlock 等人,2016 年).

路易斯酸催化: 三氟甲磺酸钪(三氟甲磺酸酯)在用酸酐和混合酸酐酰化醇中用作一种活性极高的路易斯酸催化剂。这证明了三氟甲磺酸酯在催化活性中的更广泛用途 (Ishihara 等人,1996 年).

羧酸衍生化: 它已用于在高效液相色谱法测定之前的羧酸衍生化中。该应用展示了它在分析化学中用于增强检测和分析的用途 (Ingalls 等人,1984 年).

共聚和改性反应: 它在共促三氟甲基化反应中发挥作用,证明了它在复杂有机合成和材料科学应用中的效用 (Ouyang 等人,2020 年).

有机合成中的催化: 三氟甲磺酸(与三氟甲磺酸酯相关)由于其高质子化能力和低亲核性,被用于有机合成中的各种反应。它用于亲电芳香取代反应、碳-碳和碳-杂原子键的形成等等,反映了其衍生物(如2-溴乙基三氟甲磺酸酯)的潜在应用 (Kazakova 等人,2017 年).

安全和危害

作用机制

Result of Action

The molecular and cellular effects of 2-Bromoethyl trifluoromethanesulfonate’s action depend on the specific chemical reaction in which it is used . As a reagent, its primary function is to facilitate the formation of new chemical bonds, leading to the synthesis of new compounds.

Action Environment

The action, efficacy, and stability of 2-Bromoethyl trifluoromethanesulfonate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C .

生化分析

Biochemical Properties

The nature of these interactions often involves the formation of covalent bonds, which can alter the function of these biomolecules .

Cellular Effects

Alkylating agents like this compound can influence cell function by modifying key biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Bromoethyl trifluoromethanesulfonate is not well-understood. As an alkylating agent, it may bind to biomolecules such as DNA, RNA, and proteins, leading to changes in their structure and function. This could result in the inhibition or activation of enzymes, alterations in gene expression, and other molecular effects .

Metabolic Pathways

It’s possible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that this compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

2-bromoethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENPFZUYYWVXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448501 | |

| Record name | 2-bromoethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103935-47-3 | |

| Record name | 2-bromoethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)

![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)

![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)

![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)

![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)